molecular formula C9H16N8 B12720714 2-Azido-4,6-bis(isopropylamino)-s-triazine CAS No. 18941-13-4

2-Azido-4,6-bis(isopropylamino)-s-triazine

Cat. No.: B12720714
CAS No.: 18941-13-4
M. Wt: 236.28 g/mol
InChI Key: ACGQPZSANGMLKY-UHFFFAOYSA-N
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Description

2-Azido-4,6-bis(isopropylamino)-s-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4,6-bis(isopropylamino)-s-triazine typically involves the reaction of cyanuric chloride with sodium azide in an organic solvent such as acetone, tetrahydrofuran, or acetonitrile. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the azide group . The product is obtained through a single-step process without the need for further purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4,6-bis(isopropylamino)-s-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium azide, organic solvents (acetone, tetrahydrofuran, acetonitrile), low temperatures (0-5°C).

    Reduction: Hydrogen gas, lithium aluminum hydride, mild temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Various substituted triazines depending on the nucleophile used.

    Reduction: Amino derivatives of the triazine.

    Oxidation: Oxidized triazine derivatives with different functional groups.

Scientific Research Applications

2-Azido-4,6-bis(isopropylamino)-s-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-4,6-bis(isopropylamino)-s-triazine involves its interaction with specific molecular targets and pathways. The azide group is known to participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and materials science. The compound’s unique structure allows it to interact with biological macromolecules, potentially leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-4,6-bis(isopropylamino)-s-triazine stands out due to its unique combination of azide and isopropylamino groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

18941-13-4

Molecular Formula

C9H16N8

Molecular Weight

236.28 g/mol

IUPAC Name

6-azido-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16N8/c1-5(2)11-7-13-8(12-6(3)4)15-9(14-7)16-17-10/h5-6H,1-4H3,(H2,11,12,13,14,15)

InChI Key

ACGQPZSANGMLKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N=[N+]=[N-])NC(C)C

Origin of Product

United States

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